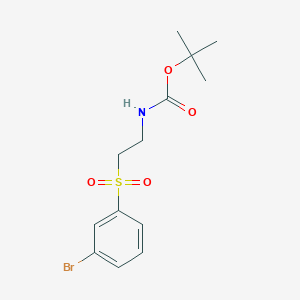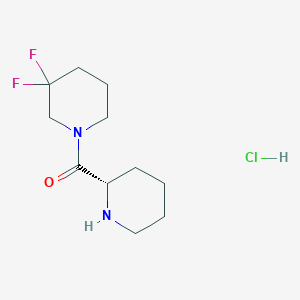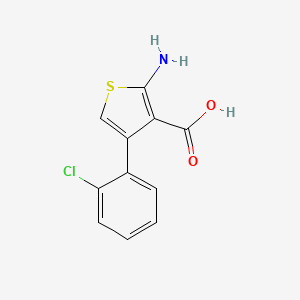
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate is a complex organic compound known for its intricate molecular structure. This compound is characterized by the presence of multiple functional groups, including acetoxy, bromo, and cyano groups, which contribute to its unique chemical properties and reactivity. It is primarily used in the biomedical industry for the synthesis of pharmacological agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule, followed by bromination and cyanation reactions. The precursor molecule, often a sugar derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The bromination step is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Finally, the cyanation reaction is performed using a cyanide source such as sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromo or cyano groups, leading to the formation of new derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Utilized in the development of new pharmacological agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials .
Wirkmechanismus
The mechanism of action of (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can bind to active sites of enzymes, blocking their activity or altering their conformation. Additionally, the compound can participate in signaling pathways, modulating cellular responses and influencing gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-acetyl-1-bromo-1-deoxy-beta-D-galactopyranosyl cyanide: Similar in structure but differs in the position of acetoxy groups and the sugar moiety.
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: Shares some functional groups but has a different core structure.
Pyrazoline Derivatives: Contains similar functional groups but differs in the overall molecular framework.
Uniqueness
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C15H18BrNO9 |
|---|---|
Molekulargewicht |
436.21 g/mol |
IUPAC-Name |
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C15H18BrNO9/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(16,6-17)26-11/h11-14H,5H2,1-4H3 |
InChI-Schlüssel |
HTTKGSLSIQMYRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)(C#N)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)



![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-](/img/structure/B12068598.png)
![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)



![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)



